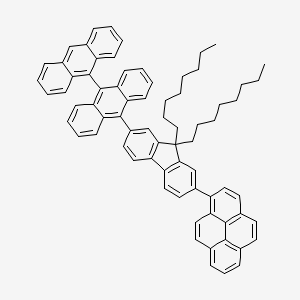
2-(6-bromopyridin-2-yl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-bromopyridin-2-yl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine is a complex organic compound that features a bromopyridine moiety, an imidazole ring, and a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromopyridin-2-yl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine typically involves multiple steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 6-bromopyridine.
Formation of Imidazole Derivative: 1-methyl-1H-imidazole is sulfonylated using a sulfonyl chloride derivative to form the sulfonyl imidazole.
Coupling Reaction: The bromopyridine and sulfonyl imidazole are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the desired product.
Morpholine Introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring or the morpholine ring.
Reduction: Reduction reactions may target the bromopyridine moiety or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the compound, especially the bromopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole or morpholine rings.
Reduction: Reduced forms of the bromopyridine or sulfonyl groups.
Substitution: Various substituted derivatives depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(6-bromopyridin-2-yl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: Used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Chemical Biology: Employed as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(6-bromopyridin-2-yl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety may facilitate binding to target sites, while the sulfonyl imidazole and morpholine rings contribute to the compound’s overall activity and specificity. The exact pathways and targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(6-chloropyridin-2-yl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine
- 2-(6-fluoropyridin-2-yl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine
- 2-(6-iodopyridin-2-yl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine
Uniqueness
2-(6-bromopyridin-2-yl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The combination of the bromopyridine, sulfonyl imidazole, and morpholine rings also contributes to its distinct chemical and biological characteristics.
Eigenschaften
Molekularformel |
C13H15BrN4O3S |
|---|---|
Molekulargewicht |
387.25 g/mol |
IUPAC-Name |
2-(6-bromopyridin-2-yl)-4-(1-methylimidazol-4-yl)sulfonylmorpholine |
InChI |
InChI=1S/C13H15BrN4O3S/c1-17-8-13(15-9-17)22(19,20)18-5-6-21-11(7-18)10-3-2-4-12(14)16-10/h2-4,8-9,11H,5-7H2,1H3 |
InChI-Schlüssel |
MRUMQYQCSBVSFF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCOC(C2)C3=NC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(7-Methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-17-yl)ethanol](/img/structure/B15126004.png)
![Phosphonic acid, P,P'-[3-(dimethylamino)-1-hydroxypropylidene]bis-, sodium salt (1:2)](/img/structure/B15126011.png)
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B15126016.png)
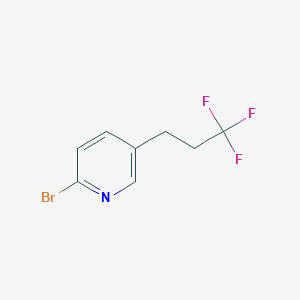
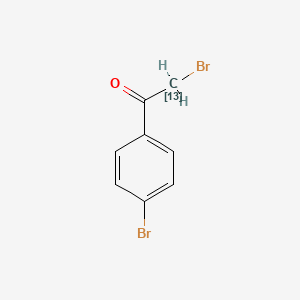
![8-[4-[3-(5-fluoro-1H-indol-3-yl)propyl]piperazin-1-yl]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B15126029.png)
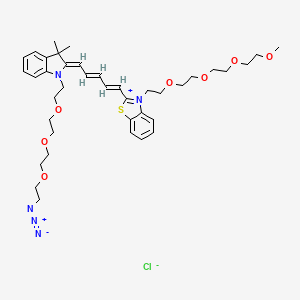
![6-Chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine](/img/structure/B15126037.png)
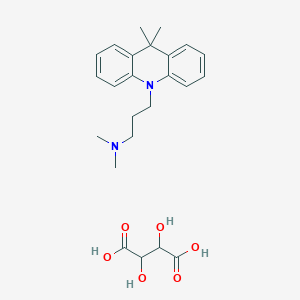
![3-Ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1h-benzo[f]chromen-5-yl 2,3-dihydroxypropanoate](/img/structure/B15126062.png)
![2-amino-N-[3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]propanamide](/img/structure/B15126072.png)

